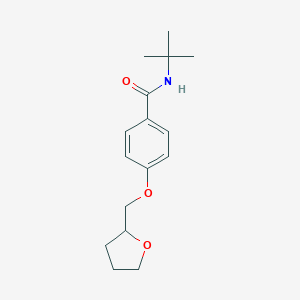![molecular formula C19H22N2O3 B250497 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide, also known as Boc-protected 2-methoxy-N-(4-aminophenyl)benzamide, is a chemical compound that has gained significant attention in the scientific research community. The compound is a derivative of benzamide and has been synthesized for various research applications. In
Mecanismo De Acción
The mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide is not well-understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in the regulation of gene expression. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has anti-cancer activity and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that the compound can improve glucose tolerance and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide is its versatility in various research applications. The compound can be easily synthesized and modified to yield various derivatives for different research purposes. However, one of the limitations of the compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide. One of the primary directions is in the development of new drugs for the treatment of various diseases. The compound has shown promising results in preclinical studies and can be further optimized to yield more potent and selective compounds. Another direction is in the development of new synthetic methods for the compound, which can improve its yield and purity. Additionally, the compound can be further studied to gain a better understanding of its mechanism of action and its potential therapeutic applications.
In conclusion, this compound is a versatile compound that has gained significant attention in the scientific research community. The compound has various research applications, and its potential as a drug candidate for the treatment of various diseases is promising. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide involves the reaction between 2-methoxybenzoic acid and 4-aminobenzoic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then protected with tert-butyloxycarbonyl (Boc) to yield the final product. The synthesis method has been well-established and has been used in various research studies.
Aplicaciones Científicas De Investigación
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been used in various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various bioactive compounds. The compound has also been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
Fórmula molecular |
C19H22N2O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-[4-(tert-butylcarbamoyl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)21-17(22)13-9-11-14(12-10-13)20-18(23)15-7-5-6-8-16(15)24-4/h5-12H,1-4H3,(H,20,23)(H,21,22) |
Clave InChI |
NYJIRRXNHRTIHD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)

![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)

![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
